molecular formula C11H11NO4 B1392763 Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-76-2

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1392763
M. Wt: 221.21 g/mol
InChI Key: SXNVRFXHFVPWQM-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-76-2 . It has a molecular weight of 221.21 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is 1S/C11H11NO4/c1-6-12-9-5-7 (14-2)4-8 (10 (9)16-6)11 (13)15-3/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. The crystal structure of similar benzoxazole derivatives has been studied .


Physical And Chemical Properties Analysis

“Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” is a solid at room temperature . It has a molecular weight of 221.21 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antiallergic Activity

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate and its derivatives have been studied for their antiallergic properties. A study by Buckle et al. (1983) demonstrated that certain compounds, including 6-(mesyloxy)-9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole and its 5-methyl homologue, exhibited significant antiallergic activity, notably more potent than disodium cromoglycate, in the rat passive cutaneous anaphylaxis (PCA) screen (Buckle, Outred, Rockell, Smith, & Spicer, 1983).

Fluorescent Nanomaterials

Ghodbane et al. (2012) explored the use of 2-phenyl-benzoxazole derivatives, including the methyl and methoxy derivatives, for creating fluorescent nanofibers and microcrystals. These compounds emitted strong blue light in the solid state and showed potential as fluorescent nanomaterials, applicable in aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).

Antimicrobial Activity

Research by Balaswamy et al. (2012) included the synthesis of various benzoxazole derivatives from methyl 2-substituted benzoxazole-5-carboxylate. These compounds were evaluated for their antimicrobial properties, highlighting the pharmacological significance of benzoxazole derivatives (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Photochemical and Thermal Reactions

The study by Somei et al. (1977) on methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate, closely related to the target compound, revealed distinct stereoselectivities in photochemical and thermal reactions with methanol. This research contributes to the understanding of reaction mechanisms in organic chemistry (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).

Diastereoselective Synthesis

Suga et al. (1994) conducted a study on the diastereoselective synthesis of 2-oxazoline-4-carboxylates, including the use of 5-methoxy-2-(p-methoxyphenyl)oxazole. This research is relevant for the synthesis of biologically important chiral compounds (Suga, Fujieda, Hirotsu, & Ibata, 1994).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate” and similar compounds could involve further exploration of their pharmacological activities . More research is needed to fully understand their potential applications.

properties

IUPAC Name

methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-12-9-5-7(14-2)4-8(10(9)16-6)11(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNVRFXHFVPWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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